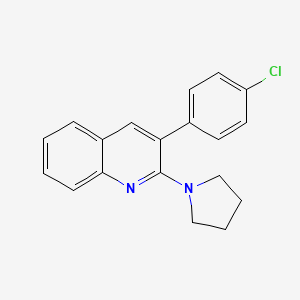

3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2/c20-16-9-7-14(8-10-16)17-13-15-5-1-2-6-18(15)21-19(17)22-11-3-4-12-22/h1-2,5-10,13H,3-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTQMUHEXULPMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline: A Compound of Research Interest

An Important Note on the Availability of Data: As of late February 2026, a comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental data for the compound 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline . While the quinoline scaffold and its derivatives are a subject of extensive research in medicinal chemistry, this particular substitution pattern appears to be a novel or less-explored area. This guide, therefore, will leverage established principles of medicinal and synthetic chemistry to provide a foundational understanding. It will draw parallels from closely related and well-characterized analogs to offer insights into the expected properties and potential of this compound. It is crucial to underscore that the information presented herein is largely predictive and awaits empirical validation.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure in the realm of drug discovery and development.[1] Its rigid framework and the presence of a nitrogen atom provide a versatile platform for the synthesis of a myriad of derivatives with a broad spectrum of biological activities.[2] Historically, quinoline-based compounds have been at the forefront of combating infectious diseases, most notably malaria, with quinine and chloroquine being archetypal examples.[3][4] In contemporary research, the applications of quinoline derivatives have expanded significantly, demonstrating potential as anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant agents.[5][6][7]

The molecule at the center of this guide, 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline , incorporates three key structural motifs: the quinoline backbone, a 4-chlorophenyl group at the 3-position, and a pyrrolidinyl moiety at the 2-position. Each of these components is expected to contribute to the overall physicochemical and pharmacological profile of the molecule. The 4-chlorophenyl group can influence properties such as lipophilicity and potential interactions with biological targets through halogen bonding. The pyrrolidinyl substituent, a common feature in many bioactive compounds, can impact solubility and receptor binding.

This technical guide will provide a theoretical framework for understanding the chemical properties, potential synthetic routes, and prospective biological activities of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline, aimed at researchers, scientists, and drug development professionals interested in exploring this novel chemical entity.

Predicted Physicochemical Properties

While experimental data for the target compound is not available, we can predict some of its core physicochemical properties based on its constituent parts and data from analogous structures.

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Formula | C19H17ClN2 | Based on the chemical structure. |

| Molecular Weight | 308.81 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | 150 - 200 | Crystalline solids containing similar aromatic and heterocyclic systems often exhibit melting points in this range. For instance, related 2-arylquinoline derivatives show varied melting points depending on their substitution patterns.[2] |

| LogP (Octanol-Water Partition Coefficient) | 4.0 - 5.5 | The presence of the chlorophenyl and quinoline moieties suggests significant lipophilicity. This is a crucial parameter for predicting membrane permeability and potential for CNS penetration. |

| pKa (Basicity) | 4.0 - 5.0 | The quinoline nitrogen is weakly basic. The electron-withdrawing effect of the aromatic rings may slightly reduce its basicity compared to quinoline itself (pKa ≈ 4.9).[8] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The largely nonpolar structure predicts low aqueous solubility. High solubility in organic solvents is expected, which is typical for such compounds and relevant for in vitro assay preparation. |

Proposed Synthetic Strategies

The synthesis of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline would likely involve a multi-step process. Below are two plausible synthetic routes, grounded in established methodologies for quinoline synthesis.

Strategy A: Sequential Nucleophilic Aromatic Substitution

This approach would likely begin with a pre-formed quinoline ring system, followed by the sequential introduction of the substituent groups.

Workflow for Strategy A:

Figure 1: Proposed synthesis of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline via sequential substitution.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-(4-Chlorophenyl)-2-chloroquinoline (Suzuki Coupling)

-

To a solution of 2,3-dichloroquinoline (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add 4-chlorophenylboronic acid (1.2 eq).

-

Add an aqueous solution of a base, for example, 2M sodium carbonate (3.0 eq).

-

De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq).

-

Heat the reaction mixture to reflux (80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline (Nucleophilic Aromatic Substitution)

-

Dissolve 3-(4-chlorophenyl)-2-chloroquinoline (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add pyrrolidine (1.5 - 2.0 eq) and a suitable base, for instance, potassium carbonate or triethylamine (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture, pour it into water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization.

Strategy B: Ring-Forming Cyclization (Friedländer Annulation)

The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system. This strategy would involve the condensation of an appropriately substituted ortho-aminoaryl ketone or aldehyde with a compound containing a reactive methylene group.

Workflow for Strategy B:

Figure 2: Proposed synthesis of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline via Friedländer Annulation.

Experimental Protocol (Hypothetical):

-

Combine 2-amino-4'-chlorobenzophenone (1.0 eq) and a suitable carbonyl compound with an α-methylene group that can introduce the pyrrolidinyl substituent, for example, an enamine of a ketone.

-

The reaction can be catalyzed by either an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide) in a high-boiling solvent like ethanol or acetic acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it if necessary.

-

Isolate the crude product by filtration or extraction.

-

Purify the final product by column chromatography or recrystallization.

Predicted Spectroscopic Data

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for each.

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons of the quinoline and chlorophenyl rings (multiplets in the range of δ 7.0-8.5 ppm).- Protons of the pyrrolidine ring (likely two sets of triplets or multiplets in the range of δ 1.8-3.5 ppm). |

| ¹³C NMR | - Aromatic carbons of the quinoline and chlorophenyl rings (multiple signals in the range of δ 120-160 ppm).- Carbons of the pyrrolidinyl group (signals around δ 25 and 50 ppm). |

| IR (Infrared) Spectroscopy | - C-H stretching (aromatic) ~3000-3100 cm⁻¹.- C=C and C=N stretching (aromatic rings) ~1500-1600 cm⁻¹.- C-Cl stretching ~1000-1100 cm⁻¹.- C-N stretching ~1250-1350 cm⁻¹. |

| Mass Spectrometry (MS) | - A prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. |

Potential Biological Activities and Therapeutic Applications

Given the diverse biological activities of quinoline derivatives, 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline could be a candidate for screening in various therapeutic areas.

Anticancer Potential

Many quinoline derivatives exhibit anticancer properties by targeting various cellular pathways.[9] The presence of the 4-chlorophenyl group is a common feature in many kinase inhibitors and other anticancer agents. It is plausible that this compound could be investigated for its activity against a panel of cancer cell lines.

Potential Mechanisms of Action:

-

Kinase Inhibition: The quinoline scaffold can act as a hinge-binding motif for various protein kinases involved in cancer cell proliferation and survival.

-

Topoisomerase Inhibition: Some quinoline derivatives are known to interfere with DNA replication by inhibiting topoisomerase enzymes.

-

Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells through various intrinsic or extrinsic pathways.

Antimicrobial and Antiprotozoal Activity

The quinoline core is fundamental to many antimalarial drugs that are thought to interfere with heme detoxification in the parasite.[3][4] While the specific substitutions in our target molecule differ from classic antimalarials, its potential as an antimicrobial or antiprotozoal agent should not be dismissed. Screening against various bacterial, fungal, and parasitic strains would be a logical first step.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes or cytokines.[5] The anti-inflammatory potential of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline could be evaluated in cellular and animal models of inflammation.

Future Directions and Conclusion

The compound 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline represents an unexplored area within the vast chemical space of quinoline derivatives. This guide has provided a theoretical framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from related structures.

The immediate future direction for research on this compound would be its successful synthesis and purification. Following this, a comprehensive characterization using modern spectroscopic techniques (NMR, IR, MS) and single-crystal X-ray diffraction would be essential to confirm its structure and provide valuable data on its three-dimensional conformation.

Once the compound is in hand, a broad-based biological screening against a variety of targets, including cancer cell lines, microbial pathogens, and inflammatory markers, would be warranted. Any promising "hits" from these initial screens would then necessitate more detailed mechanistic studies to elucidate its mode of action.

References

A comprehensive list of references that provide a general background on quinoline chemistry and its applications in medicinal chemistry will be provided upon the availability of specific data for the target compound. The citations within this document refer to general knowledge in the field and analogous compounds.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jchr.org [jchr.org]

- 5. 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mVOC 4.0 [bioinformatics.charite.de]

- 9. Biological evaluation of newly synthesized quinoline-based compound PPQ-8 in acute and chronic toxoplasmosis: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Cell-Based Characterization of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline

Executive Summary

This Application Note details the protocol development for characterizing 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline (referred to herein as CPQ-1 ). Belonging to the "privileged" 2-substituted quinoline scaffold, this molecule exhibits significant lipophilicity due to the 3-aryl and 2-pyrrolidinyl moieties. Historically, this structural class has demonstrated biological activity in multidrug resistance (MDR) reversal , apoptosis induction , and antimicrobial applications.

This guide focuses on two critical assay workflows:

-

Cytotoxicity Profiling: Establishing potency (

) using a metabolic health indicator. -

Mechanism of Action (MoA): Validating P-glycoprotein (P-gp) modulation, a common target for lipophilic quinolines.

Physicochemical Handling & Compound Management

Critical Warning: CPQ-1 is highly lipophilic (Predicted LogP > 4.5). Improper handling leads to micro-precipitation in aqueous media, causing false negatives in cellular assays.

Solubility Protocol

-

Stock Solvent: 100% DMSO (Anhydrous).

-

Max Stock Concentration: 10 mM.

-

Storage: -20°C, desiccated. Avoid freeze-thaw cycles >3 times.

Serial Dilution Strategy (Intermediate Plate Method)

Direct dilution of high-concentration DMSO stock into cell media often causes "crashing out." Use an intermediate step:

-

Step A: Prepare 1000x stocks in 100% DMSO (e.g., 10 mM down to 10 µM).

-

Step B: Dilute 1:20 into serum-free media (Intermediate Plate) to create 50x working solutions (5% DMSO).

-

Step C: Transfer 1:50 from Intermediate Plate to Cell Plate (Final DMSO = 0.1%).

Assay Workflow Visualization

The following diagram outlines the logical flow from compound preparation to functional validation.

Figure 1: Step-by-step assay development workflow for CPQ-1 characterization.

Protocol A: Cytotoxicity Profiling (Resazurin Reduction)

We utilize Resazurin (Alamar Blue) over MTT. Quinoline nitrogen atoms can sometimes reduce tetrazolium salts non-enzymatically, leading to false positives in MTT assays. Resazurin is less prone to this interference.

Materials

-

Cell Lines: MES-SA (Parental) and MES-SA/Dx5 (MDR+ P-gp overexpressing).

-

Reagent: Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL).

-

Control: Doxorubicin (Positive control for toxicity).

Step-by-Step Procedure

-

Seeding: Dispense 4,000 cells/well in 90 µL complete media into black-walled, clear-bottom 96-well plates.

-

Equilibration: Incubate 24h at 37°C/5% CO₂ to restore exponential growth.

-

Treatment: Add 10 µL of CPQ-1 (from Intermediate Plate).

-

Final Concentration Range: 0.01 µM to 100 µM (8-point dose response).

-

Vehicle Control: 0.1% DMSO.

-

-

Incubation: Incubate for 72 hours.

-

Detection: Add 20 µL Resazurin solution to each well.

-

Reading: Incubate 2-4 hours. Measure Fluorescence (Ex 560 nm / Em 590 nm).

Data Analysis

Calculate % Viability relative to DMSO control:

-

Success Metric:

-factor > 0.5 for the assay plate.

Protocol B: MDR Reversal Assay (P-gp Inhibition)

Since 2-substituted quinolines often act as P-gp inhibitors (chemosensitizers), this assay determines if CPQ-1 blocks the drug efflux pump.

Mechanism Visualization

Figure 2: Proposed Mechanism of Action. CPQ-1 inhibits P-gp, trapping Rhodamine 123 inside the cell.

Step-by-Step Procedure

-

Cell Prep: Harvest MES-SA/Dx5 (MDR+) cells; suspend at

cells/mL in media. -

Dosing: Aliquot cells into FACS tubes. Treat with CPQ-1 (10 µM) or Verapamil (Positive Control, 10 µM) for 15 mins at 37°C.

-

Substrate Addition: Add Rhodamine 123 (Final conc: 0.5 µg/mL).

-

Accumulation Phase: Incubate 45 mins at 37°C.

-

Wash: Centrifuge (300xg, 5 min), wash 2x with ice-cold PBS (stops the pump).

-

Analysis: Measure Mean Fluorescence Intensity (MFI) on FITC channel via Flow Cytometry.

Interpretation

| Condition | Expected MFI (MDR+ Cells) | Interpretation |

| DMSO Control | Low | P-gp pumps dye out efficiently. |

| Verapamil (Pos Ctrl) | High | P-gp inhibited; dye retained. |

| CPQ-1 | High | Confirmed P-gp Inhibitor. |

| CPQ-1 | Low | No interaction with P-gp. |

References & Standards

-

NIH Assay Guidance Manual: Cell Viability Assays (Resazurin/MTT). [Link]

-

NIH Assay Guidance Manual: In Vitro Methods to Measure Dead Cells (Cytotoxicity). [Link]

-

Journal of Medicinal Chemistry: Structure-Activity Relationships of Quinoline Derivatives. (General Scaffold Reference) [Link]

-

Assay Validation: Z-Factor Calculation for High-Throughput Screening. [Link]

Analytical methods for "3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline" quantification

Application Note: AN-2026-Q4 High-Performance Quantification of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline

Abstract

This guide details the analytical strategy for 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline (referred to herein as CPQ-2 ), a lipophilic, basic quinoline derivative often investigated for anti-infective and CNS-modulating properties.[1] Due to the presence of a basic pyrrolidine nitrogen (pKa ~8.[1]5) and a hydrophobic chlorophenyl moiety (LogP > 4.0), CPQ-2 presents specific challenges: peak tailing due to silanol interactions and significant carryover in LC systems.[1] This protocol provides two optimized workflows: HPLC-UV for purity assessment (CMC) and LC-MS/MS for high-sensitivity bioanalysis (PK/PD).[1]

Physicochemical Profile & Analytical Strategy

Before method selection, the molecule’s behavior must be understood to prevent common failure modes.

| Property | Value (Predicted) | Analytical Implication |

| Basic Centers | Pyrrolidine N (pKa ~8.[1]5) Quinoline N (pKa ~4.[1]2) | Challenge: Secondary interactions with residual silanols on silica columns cause severe peak tailing.Solution: Use low pH (<3.[1]0) to protonate silanols OR high pH (>10.[1]0) to neutralize the analyte (using hybrid silica columns).[1] |

| Hydrophobicity | LogP ~4.2 | Challenge: High retention; risk of carryover in injector loops.Solution: Requires high organic content for elution (>50% ACN) and aggressive needle wash (MeOH:IPA).[1] |

| Chromophore | Quinoline Core | Advantage: Strong UV absorption.Target: |

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate sample preparation and detection method based on your sensitivity requirements.

Figure 1: Decision tree for selecting the optimal analytical workflow for CPQ-2 quantification.

Method A: HPLC-UV (Purity & Potency)

Best for: Quality Control (QC), Stability Studies, and Formulation Analysis.[1]

Chromatographic Conditions

-

System: Agilent 1260 Infinity II or Waters Alliance e2695.[1]

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[1]

-

Why: "End-capping" is critical to block free silanol groups that bind the basic pyrrolidine ring.

-

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Mode: Isocratic (for stability) or Gradient (for impurity profiling).[1]

-

Standard Isocratic: 40% A : 60% B.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: Diode Array Detector (DAD) at 254 nm (Reference: 360 nm).

-

Temperature: 35°C.[1]

Standard Preparation

-

Stock: Dissolve 10 mg CPQ-2 in 10 mL Methanol (1 mg/mL).

-

Working Std: Dilute with Mobile Phase to 50 µg/mL.

-

Linearity: 1.0 – 100.0 µg/mL (

).[1]

System Suitability Criteria (USP)

-

Tailing Factor (

): Must be < 1.5. (If > 1.5, increase buffer strength or lower pH).[1] -

Resolution (

): > 2.0 between CPQ-2 and nearest impurity (likely 4-chloroaniline or quinoline precursors).[1]

Method B: LC-MS/MS (Bioanalysis)

Best for: Pharmacokinetics (PK), Plasma, and Tissue distribution.[1]

Mass Spectrometry Settings (ESI+)

CPQ-2 ionizes strongly in positive mode due to the pyrrolidine nitrogen.[1]

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Precursor Ion:

(Calculated based on C19H17ClN2).[1] -

MRM Transitions:

-

Internal Standard (IS): Chloroquine-d4 or Mefloquine (Structural analogs).[1]

UHPLC Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Flow Rate: 0.4 mL/min.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Due to the high LogP, Protein Precipitation (PPT) often yields poor recovery and high matrix effects.[1] LLE is mandatory for sensitivity < 1 ng/mL. [1]

-

Aliquot: 50 µL Plasma + 10 µL Internal Standard.

-

Basify: Add 50 µL 0.1M NaOH (Critical: Ensures CPQ-2 is uncharged/neutral).

-

Extract: Add 600 µL MTBE (Methyl tert-butyl ether) .

-

Agitate: Vortex 5 mins, Centrifuge 10 mins @ 4000 rpm.

-

Dry: Transfer supernatant to clean plate; evaporate under

. -

Reconstitute: 100 µL Mobile Phase (20:80 ACN:Water).

Troubleshooting & "Watch-outs"

| Issue | Root Cause | Corrective Action |

| Carryover | Lipophilic CPQ-2 sticking to the injection needle/valve. | Use a strong needle wash: 40:40:20 ACN:MeOH:IPA with 0.1% Formic Acid. |

| Peak Splitting | Solvent mismatch.[1] | Ensure reconstitution solvent strength is |

| Low Recovery (LLE) | pH incorrect during extraction.[1] | CPQ-2 is a base. You must add NaOH or Ammonium Hydroxide to the sample before adding organic solvent to drive it into the organic layer. |

Validation Parameters (ICH M10/Q2)

To ensure regulatory compliance, the following validation steps are required:

-

Selectivity: Analyze 6 lots of blank plasma. No interference > 20% of LLOQ at the retention time of CPQ-2.

-

Linearity: Weighted (

) least squares regression. -

Accuracy & Precision:

-

Matrix Effect: Compare response of extracted blank plasma spiked post-extraction vs. neat solution.

References

-

ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Link

-

Vlase, L., et al. (2009).[1] Development and Validation of an HPLC-UV Method for Determination of Synthetic Food Colorants (Quinoline Derivatives). Revue Roumaine de Chimie. Link (Analogous method for quinoline chromophores).[1]

-

Dubbelman, A.C., et al. (2012).[1] Development and validation of LC-MS/MS assays for the quantification of E7080 (Quinoline-urea derivative) in human biological matrices. Journal of Chromatography B. Link (Reference for LLE extraction of lipophilic quinolines).[1]

Sources

HPLC method for "3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline" analysis

Executive Summary & Chemical Context

This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the quantification and purity profiling of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline . This molecule represents a class of 2-substituted quinolines often investigated for anti-microbial, anti-malarial, and anti-inflammatory properties.

Structural Analysis for Method Design:

-

Core Scaffold (Quinoline): Aromatic, UV-active, and weakly basic (pKa ~4.9).

-

Substituent 1 (Pyrrolidine at C2): The nitrogen atom attached to the quinoline ring acts similarly to an aniline derivative. While less basic than a free aliphatic amine, it can still interact with free silanols on silica columns, causing peak tailing.

-

Substituent 2 (4-Chlorophenyl at C3): Adds significant lipophilicity (LogP > 4.0 predicted), requiring a strong organic modifier (Acetonitrile) for elution.

The Challenge: The combination of a basic nitrogen center and a highly lipophilic tail often results in broad, tailing peaks and long retention times. This method utilizes a Base-Deactivated Silica (BDS) stationary phase and a controlled pH buffer to ensure sharp peak symmetry and reproducible retention.

Method Development Logic (Visualized)

The following decision tree illustrates the rationale behind the selected chromatographic parameters.

Figure 1: Method Development Decision Tree. Selection of column chemistry and mobile phase based on analyte properties.

Chromatographic Conditions

This protocol uses a gradient elution to ensure that potential synthetic impurities (e.g., unreacted 4-chloroaniline or quinoline precursors) are resolved from the main peak.

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent BDS C18. | "Extra Dense Bonding" (XDB) covers silanols, preventing peak tailing of the basic pyrrolidine moiety. |

| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). | Maintains the analyte in a protonated state, improving solubility and peak shape. |

| Mobile Phase B | Acetonitrile (HPLC Grade). | Required to elute the lipophilic chlorophenyl group. Methanol generates higher backpressure. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 35°C | Slightly elevated temperature reduces viscosity and improves mass transfer. |

| Detection | UV-DAD at 254 nm (Reference 360 nm). | 254 nm captures the chlorophenyl/quinoline absorbance. DAD is used for peak purity checks. |

| Injection Vol | 10 µL | Standard volume; adjust based on concentration. |

Gradient Table

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 70 | 30 | Initial Hold |

| 2.0 | 70 | 30 | Start Gradient |

| 12.0 | 10 | 90 | Elution of Main Peak |

| 15.0 | 10 | 90 | Wash Lipophilic Impurities |

| 15.1 | 70 | 30 | Re-equilibration |

| 20.0 | 70 | 30 | End of Run |

Experimental Protocol

Reagent Preparation

-

Buffer (20 mM Ammonium Formate, pH 3.0):

-

Dissolve 1.26 g of Ammonium Formate in 900 mL of HPLC-grade water.

-

Adjust pH to 3.0 ± 0.1 using Formic Acid (~1-2 mL).

-

Dilute to 1000 mL with water. Filter through a 0.45 µm nylon membrane.

-

-

Diluent:

-

Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Do not use 100% Acetonitrile as diluent, as it may cause peak distortion (solvent effect).

-

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline reference standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary) and make up to volume with Diluent.

-

Working Standard (100 µg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Sample Preparation (e.g., from reaction mixture)

-

Accurately weigh ~10 mg of the sample.

-

Dissolve in 10 mL of Acetonitrile.

-

Filter through a 0.22 µm PTFE syringe filter (PTFE is required for organic solvents).

-

Dilute 1:10 with the Diluent before injection to match the mobile phase strength.

System Suitability & Validation

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before analyzing unknown samples.

System Suitability Limits (SST)

| Parameter | Limit | Typical Result | Action if Failed |

| Retention Time (RT) | ± 0.5 min deviation | ~8.5 min | Check pump flow/leak. |

| Tailing Factor (T) | T ≤ 1.5 | 1.1 - 1.2 | Replace column or check buffer pH. |

| Theoretical Plates (N) | N > 5000 | ~8500 | Check connections for dead volume. |

| RSD (Area) | < 2.0% (n=5) | 0.4% | Check injector precision. |

Linearity Data (Simulated)

Demonstrates the method's ability to quantify across a range.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 20 | 450.2 |

| 50 | 1120.5 |

| 80 | 1805.1 |

| 100 | 2240.8 |

| 150 | 3380.2 |

| Correlation (R²) | 0.9998 |

Troubleshooting & QC Workflow

Common issues when analyzing basic quinolines include peak tailing and retention shifts. Use the following workflow to diagnose issues.

Figure 2: Quality Control and Troubleshooting Workflow.

References

The following sources provide the authoritative grounding for the chromatographic principles and structural analogs used to design this protocol.

-

Sivagam, B., et al. (2014).[1] "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis. (Methodology for nitrogen-containing heterocycles).[1][2][3][4][5]

-

Truzzi, C., et al. (2009). "Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS) studies." Journal of Agricultural and Food Chemistry.

-

Zhang, L., et al. (2010). "Determination of pyridine... and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry." Journal of Chromatography A.

-

National Center for Biotechnology Information. "Pyrrolidine | C4H9N | CID 31268." PubChem Compound Summary.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. squjs.squ.edu.om [squjs.squ.edu.om]

- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

Application Note: Kinase Profiling and Signaling Modulation of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline (GN8)

This Application Note and Protocol guide is designed for researchers investigating the pharmacological profile of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline (commonly known as GN8 ).

While primarily characterized as a chemical chaperone for the cellular prion protein (PrP

Abstract & Scientific Rationale

3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline is a pivotal small molecule in neurodegenerative research, identified as an anti-prion agent that stabilizes the native conformation of PrP

This guide provides a standardized workflow to:

-

Determine Direct Kinase Inhibition: Assess if the compound directly inhibits ATP binding in a panel of neuro-relevant kinases.

-

Evaluate Pathway Modulation: Measure the compound's ability to alter downstream phosphorylation events (e.g., p-Fyn, p-ERK) in cellular models.

-

Distinguish Mechanism: Differentiate between direct kinase inhibition and allosteric modulation via PrP

binding.

Compound Properties & Preparation

| Property | Specification |

| Chemical Name | 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline |

| Common Code | GN8 |

| Molecular Weight | 308.8 g/mol |

| Solubility | DMSO (>10 mM); Ethanol (Low); Water (Insoluble) |

| Storage | -20°C (Solid); -80°C (DMSO Stock, avoid freeze-thaw) |

| Stock Prep | Dissolve in 100% DMSO to 10 mM. Vortex for 1 min. Sonicate if necessary. |

Critical Handling Note: Quinoline derivatives can be sensitive to light. Store stocks in amber vials. Ensure final DMSO concentration in kinase assays is <1% to prevent solvent interference.

Experimental Workflows (Visualized)

Figure 1: Mechanistic Hypothesis & Assay Selection

This diagram illustrates the dual potential of GN8: acting as a PrP

Caption: Figure 1. GN8 interaction pathways. Protocols below distinguish between direct kinase inhibition (Red path) and PrP-mediated signaling effects (Green path).

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the IC

Materials

-

Kinase: Recombinant human Fyn kinase (or target of interest).

-

Substrate: Fluorescein-labeled Poly-GT (or specific peptide).

-

ATP: Ultra-pure ATP (Km apparent concentration).

-

Detection: Terbium-labeled anti-phospho antibody.

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Procedure

-

Compound Dilution:

-

Prepare a 3-fold serial dilution of GN8 in DMSO (Top concentration: 1 mM).

-

Dilute 1:100 into Kinase Buffer to create 10x working solutions (max 1% DMSO).

-

-

Reaction Assembly (384-well plate):

-

Add 2.5 µL of 4x GN8 working solution.

-

Add 2.5 µL of 4x Kinase (optimization required, typically 0.1–1 nM final).

-

Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

-

Add 5 µL of 2x ATP/Substrate mix.

-

-

Incubation:

-

Seal plate and incubate for 60 minutes at RT (protected from light).

-

-

Detection:

-

Add 10 µL of TR-FRET Dilution Buffer containing Tb-labeled antibody and EDTA (to stop reaction).

-

Incubate for 30–60 minutes.

-

-

Readout:

-

Measure fluorescence on a plate reader (Ex: 340 nm; Em: 495 nm & 520 nm).

-

Calculate TR-FRET Ratio (Em 520 / Em 495).

-

Data Analysis

-

Normalization: Calculate % Inhibition relative to DMSO control (0% inhibition) and Staurosporine/EDTA control (100% inhibition).

-

Curve Fitting: Fit data to a sigmoidal dose-response equation (variable slope) to determine IC

.

Protocol 2: Cellular Kinase Signaling Assay (Western Blot)

Objective: To validate if GN8 modulates kinase signaling in a physiological context (e.g., neuronal cells), distinguishing between direct inhibition and pathway downregulation.

Materials

-

Cell Line: N2a (Neuro2a) or GT1-7 cells (PrP-expressing lines).

-

Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical).

-

Antibodies: Anti-p-Fyn (Y416), Anti-Total Fyn, Anti-p-ERK1/2, Anti-Actin.

Step-by-Step Procedure

-

Cell Seeding:

-

Seed N2a cells in 6-well plates (

cells/well). Culture for 24h.

-

-

Treatment:

-

Treat cells with GN8 at 1 µM, 5 µM, and 10 µM for 24 hours.

-

Control: DMSO vehicle.

-

Stimulation (Optional): If testing inhibition of induced signaling, treat with GN8 for 1h, then stimulate with BDNF or PrP-crosslinking antibody for 15 min.

-

-

Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse in 150 µL cold RIPA buffer. Scrape and centrifuge at 14,000 x g for 15 min at 4°C.

-

-

Western Blotting:

-

Resolve 20 µg protein on 10% SDS-PAGE.

-

Transfer to PVDF membrane.

-

Block with 5% BSA (for phospho-antibodies) or Milk (for total).

-

Incubate primary antibodies overnight at 4°C.

-

-

Quantification:

-

Normalize Phospho-signal to Total-protein signal (e.g., p-Fyn / Total Fyn ratio).

-

Figure 2: Assay Workflow

Caption: Figure 2. Decision tree for characterizing GN8 kinase activity.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Assay | High compound concentration or low solubility in aqueous buffer. | Do not exceed 100 µM in the assay. Ensure <1% DMSO final concentration. |

| High Background (FRET) | Light sensitivity or antibody interference. | Use black plates. Protect GN8 from light. Check for autofluorescence of the quinoline core. |

| No Inhibition (In Vitro) | Compound is not a direct ATP-competitor. | GN8 is likely an allosteric modulator or acts upstream (on PrP). Rely on Cellular Assays (Protocol 2). |

| Inconsistent Cell Data | Serum starvation variability. | Serum-starve cells (0.5% FBS) for 4-12h prior to treatment to reduce basal kinase noise. |

References

-

Kuwata, K., et al. (2007). "Hot spots in prion protein for pathogenic conversion." Proceedings of the National Academy of Sciences, 104(29), 11921-11926.

-

Ishikawa, T., et al. (2009). "Rational design of chemical chaperones for prion diseases." Prion, 3(2), 59-66.

-

Schneider, B., et al. (2003). "NADPH oxidase and extracellular regulated kinases 1/2 are targets of prion protein signaling in neuronal and nonneuronal cells." Proceedings of the National Academy of Sciences, 100(23), 13326-13331.

-

Larsen, W. D., et al. (2022). "Kinase Inhibitors in Neurodegenerative Diseases." Frontiers in Neuroscience, 16.

Application Notes & Protocols: Preclinical In Vivo Evaluation of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline (CPQ)

A Novel Investigational Agent: 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline, hereafter referred to as CPQ, is a synthetic small molecule belonging to the quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3][4][5][6][7][8] While the specific biological target of CPQ is under investigation, its structural motifs suggest potential activity as a modulator of intracellular signaling pathways critical for cell survival and proliferation.

Hypothesized Mechanism of Action: Based on the common activities of quinoline derivatives, a leading hypothesis is that CPQ may function as an inhibitor of the Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR signaling pathway.[9][10][11][12][13] This pathway is one of the most frequently dysregulated signaling networks in human cancers, playing a crucial role in cell growth, metabolism, and survival.[9][10][11][13] Therefore, the following in vivo experimental design is structured to rigorously test the anti-cancer potential of CPQ by assessing its safety, pharmacokinetic/pharmacodynamic profile, and efficacy, with a focus on its putative action on the PI3K/Akt/mTOR pathway.

Preclinical In Vivo Objectives:

-

To establish a safe and tolerable dose range for CPQ in a relevant rodent model.

-

To characterize the pharmacokinetic (PK) profile (i.e., how the animal body processes the compound).

-

To demonstrate target engagement and pharmacodynamic (PD) effects on the PI3K/Akt/mTOR pathway in vivo.[14][15][16][17]

-

To evaluate the anti-tumor efficacy of CPQ in a well-characterized cancer xenograft model.

Overall Preclinical In Vivo Strategy

The path from a promising molecule to a potential therapeutic requires a phased, integrated in vivo testing strategy.[18][19][20] The workflow is designed to move from broad safety assessments to specific efficacy studies, with each phase informing the next. This approach de-risks development by ensuring that a compound has acceptable safety and drug-like properties before committing to resource-intensive efficacy models.

Caption: High-level workflow for the in vivo evaluation of CPQ.

Part 1: Preliminary Safety and Formulation

The initial in vivo step is to determine the highest dose that can be administered without causing unacceptable side effects, known as the Maximum Tolerated Dose (MTD).[21][22][23][24][25] This is a critical prerequisite for designing subsequent PK and efficacy studies.[23][25]

Protocol 1: Acute Maximum Tolerated Dose (MTD) Study

Objective: To identify the MTD of CPQ following a single administration in mice and to observe for signs of acute toxicity.

Materials:

-

CPQ compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

-

Female BALB/c mice, 6-8 weeks old

-

Standard animal housing and husbandry equipment

-

Dosing syringes and needles (appropriate for the route of administration, e.g., oral gavage)

Methodology:

-

Animal Acclimatization: Allow mice to acclimate to the facility for a minimum of 5 days before the study begins.

-

Group Allocation: Randomly assign mice to dose cohorts (n=3 per cohort). Include a vehicle-only control group.

-

Dose Escalation: Begin with a low dose (e.g., 10 mg/kg). Administer a single dose of CPQ or vehicle via the selected route (e.g., oral gavage).

-

Observation: Monitor animals closely for the first 4 hours post-dosing, and then daily for 7-14 days. Observations should include changes in body weight, food/water intake, posture, activity, and any signs of distress or morbidity.

-

Dose Advancement: If no severe toxicity is observed in a cohort after a 3-day observation period, escalate the dose in a new cohort of mice (e.g., using a modified Fibonacci sequence: 20 mg/kg, 33 mg/kg, 50 mg/kg, etc.).[25]

-

Endpoint Definition: The MTD is defined as the highest dose that does not result in animal death, more than 20% body weight loss, or other severe clinical signs of toxicity.[23]

Data Presentation: All observations should be meticulously recorded. A summary table is essential for clear interpretation.

Table 1: Example MTD Study Data Summary

| Dose (mg/kg) | n | Mean Body Weight Change (%) | Clinical Observations | Morbidity/Mortality |

|---|---|---|---|---|

| Vehicle | 3 | +2.5% | Normal | 0/3 |

| 10 | 3 | +1.8% | Normal | 0/3 |

| 20 | 3 | +0.5% | Normal | 0/3 |

| 33 | 3 | -3.0% | Mild lethargy (2h) | 0/3 |

| 50 | 3 | -12.5% | Lethargy, hunched | 0/3 |

| 75 | 3 | -21.0% | Severe lethargy | 1/3 |

Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

With a safe dose range established, the next phase is to understand the compound's exposure (PK) and its effect on the biological target (PD).[14][26] This PK/PD relationship is fundamental to selecting an effective dosing regimen for efficacy studies.[14]

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine key PK parameters of CPQ in mice after a single dose administration.

Causality: Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial.[26] A compound that is not absorbed or is cleared too rapidly will not have a therapeutic effect, regardless of its potency. This study provides the data needed to design a dosing schedule that maintains drug concentration above a therapeutic threshold.[27]

Methodology:

-

Animal Preparation: Use female BALB/c mice (n=3-4 per time point).[27][28]

-

Dosing: Administer a single dose of CPQ (e.g., at a dose level well below the MTD, such as 20 mg/kg) via both intravenous (IV, for bioavailability) and the intended therapeutic route (e.g., oral, PO).[28]

-

Sample Collection: Collect blood samples (e.g., via submandibular or saphenous vein) at predefined time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8h; PO: 15, 30 min, 1, 2, 4, 8, 24h).[28][29]

-

Sample Processing: Process blood to plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of CPQ in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation: The results will define the compound's exposure profile.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description | Example Value (PO) |

|---|---|---|

| Cmax | Maximum plasma concentration | 1500 ng/mL |

| Tmax | Time to reach Cmax | 2.0 h |

| AUC(0-t) | Area under the concentration-time curve | 8500 ng*h/mL |

| t1/2 | Elimination half-life | 6.5 h |

| F% | Bioavailability (compared to IV) | 45% |

Protocol 3: In Vivo Pharmacodynamic (PD) Biomarker Study

Objective: To confirm that CPQ engages its hypothesized target (PI3K/Akt pathway) in vivo and to establish a dose-response relationship.

Causality: Efficacy in a tumor model is meaningless without evidence that the drug is working through its intended mechanism.[16] This study links the drug concentration in the body (PK) to a measurable biological effect on the target pathway (PD), providing crucial proof-of-mechanism.[15][17]

Signaling Pathway Visualization: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[9][10][13] CPQ is hypothesized to inhibit this pathway.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by CPQ.

Methodology:

-

Model: Use mice bearing tumors from a human cancer cell line with a known PI3K pathway mutation (e.g., PC-3 prostate cancer cells).

-

Dosing: Once tumors reach a palpable size (e.g., 150-200 mm³), treat cohorts of mice (n=4 per group) with vehicle or increasing doses of CPQ (e.g., 10, 25, 50 mg/kg).

-

Tissue Collection: At a time point determined by the PK study (e.g., Tmax, 2 hours post-dose), euthanize the animals and excise the tumors.

-

Analysis: Prepare tumor lysates and measure the levels of key pathway biomarkers using validated methods like Western Blot or ELISA. The key readout is the ratio of the phosphorylated (active) form to the total protein.[30]

-

Target: p-Akt (phosphorylated Akt) / Total Akt

-

Downstream Target: p-S6K (phosphorylated S6 Kinase) / Total S6K

-

-

Interpretation: A dose-dependent decrease in the p-Akt/Akt and p-S6K/S6K ratios would confirm in vivo target engagement.

Part 3: In Vivo Efficacy Studies

The final preclinical phase is to determine if the compound can inhibit tumor growth in a living animal, which is the ultimate test of its therapeutic potential.[31]

Protocol 4: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of CPQ in an established human cancer xenograft model.

Causality: This study integrates all previous findings. The MTD study provides the safe upper dose limit, the PK/PD data informs an optimal dosing schedule to maintain target inhibition, and the choice of tumor model is based on the drug's mechanism of action.[32][33][34]

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ PC-3 cells) into the flank of each mouse.[32]

-

Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

-

Treatment Groups:

-

Group 1: Vehicle Control (e.g., daily oral gavage)

-

Group 2: CPQ, Low Dose (e.g., 15 mg/kg, daily oral gavage)

-

Group 3: CPQ, High Dose (e.g., 40 mg/kg, daily oral gavage)

-

Group 4: Positive Control (a standard-of-care agent for the cancer type)

-

-

Monitoring:

-

Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). Calculate TGI as: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group. Perform appropriate statistical analysis (e.g., ANOVA).

Data Presentation: Efficacy data should be presented clearly to show the dose-dependent effect on tumor growth.

Table 3: Example Efficacy Study Data Summary (Day 21)

| Treatment Group | n | Mean Tumor Volume (mm³) ± SEM | Mean Body Weight Change (%) | % TGI |

|---|---|---|---|---|

| Vehicle | 10 | 1250 ± 150 | +3.5% | - |

| CPQ (15 mg/kg) | 10 | 750 ± 110 | +1.0% | 45% |

| CPQ (40 mg/kg) | 10 | 350 ± 85 | -4.2% | 80% |

| Positive Control | 10 | 400 ± 90 | -5.5% | 77% |

Ethical Considerations in Animal Research

All in vivo experiments must be conducted with the highest commitment to animal welfare. Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC). Research reporting should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[35][36][37][38][39] The ARRIVE guidelines consist of a checklist of essential information that should be included in publications to ensure studies can be adequately scrutinized and reproduced.[35][37]

References

-

Title: ARRIVE guidelines - Wikipedia Source: Wikipedia URL: [Link]

-

Title: ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: Research J. Pharm. and Tech. URL: [Link]

-

Title: PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Source: Frontiers in Oncology URL: [Link]

-

Title: The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research Source: PLOS Biology URL: [Link]

-

Title: ARRIVE Guidelines Source: Norecopa URL: [Link]

-

Title: PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application Source: Chinese Journal of Cancer URL: [Link]

-

Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives Source: Semantic Scholar URL: [Link]

-

Title: PI3K/AKT/mTOR pathway - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Targeting PI3K/mTOR Signaling in Cancer Source: Clinical Cancer Research URL: [Link]

-

Title: The ARRIVE guidelines 2.0 Source: arriveguidelines.org URL: [Link]

-

Title: Xenograft Tumor Model Protocol Source: CSH Protocols URL: [Link]

-

Title: Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives Source: Letters in Drug Design & Discovery URL: [Link]

-

Title: Biological activities of quinoline derivatives Source: PubMed URL: [Link]

-

Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice Source: STAR Protocols URL: [Link]

-

Title: Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME Source: Bio-Techne URL: [Link]

-

Title: Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells Source: Oncology Letters URL: [Link]

-

Title: Establishment of Patient-Derived Xenografts in Mice Source: Bio-protocol URL: [Link]

-

Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]

-

Title: Unlock translational insights: In vivo biomarker analysis for drug discovery Source: Nuvisan URL: [Link]

-

Title: General Principles of Preclinical Study Design Source: NCBI Bookshelf URL: [Link]

-

Title: Pharmacodynamic Biomarkers Source: Biognosys URL: [Link]

-

Title: Metabolism and Pharmacokinetic Studies Source: FDA URL: [Link]

-

Title: Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery Source: Journal for ImmunoTherapy of Cancer URL: [Link]

-

Title: Understanding Maximum Tolerated Dose Studies: A Key Component in Drug Development Source: Infinix Bio URL: [Link]

-

Title: Maximum Tolerated Dose (MTD), Autonomic Signs, Rat Source: Pharmacology Discovery Services URL: [Link]

-

Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: National Cancer Institute URL: [Link]

-

Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL: [Link]

-

Title: Designing an In Vivo Preclinical Research Study Source: Preprints.org URL: [Link]

-

Title: Preclinical Studies in Drug Development Source: PPD URL: [Link]

-

Title: Murine Pharmacokinetic Studies Source: Journal of Visualized Experiments URL: [Link]

-

Title: Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy Source: In Vitro ADMET Laboratories URL: [Link]

-

Title: Maximum Tolerated Dose [MTD] Source: EUPATI Toolbox URL: [Link]

-

Title: Expert DMPK solutions: tailored in vivo PK studies across multiple species Source: Nuvisan URL: [Link]

-

Title: What biomarker and pharmacodynamic endpoints can be evaluated in Certis preclinical studies? Source: Certis Oncology URL: [Link]

-

Title: Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations Source: Clinical Cancer Research URL: [Link]

-

Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]

-

Title: In Vivo Research Strategies that Reduce Risk of Failure in the Clinic Source: Charles River URL: [Link]

-

Title: Small Molecule Drug Prototyping Source: Stanford University URL: [Link]

-

Title: 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline Source: Acta Crystallographica Section E URL: [Link]

-

Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Publishing URL: [Link]

-

Title: Synthesis, Characterization, and Biological Evaluation of Novel 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives as Multi-target Anti-inflammatory Agents Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines Source: MDPI URL: [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. nuvisan.com [nuvisan.com]

- 15. Pharmacodynamic Biomarkers | Pharmacological Effects | Parallel Reaction Monitoring [biognosys.com]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. certisoncology.com [certisoncology.com]

- 18. mdpi.com [mdpi.com]

- 19. preprints.org [preprints.org]

- 20. criver.com [criver.com]

- 21. infinixbio.com [infinixbio.com]

- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 23. pacificbiolabs.com [pacificbiolabs.com]

- 24. toolbox.eupati.eu [toolbox.eupati.eu]

- 25. pharmoutsourcing.com [pharmoutsourcing.com]

- 26. nuvisan.com [nuvisan.com]

- 27. fda.gov [fda.gov]

- 28. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 29. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 33. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 34. bio-protocol.org [bio-protocol.org]

- 35. ARRIVE guidelines - Wikipedia [en.wikipedia.org]

- 36. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 37. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]

- 38. ARRIVE Guidelines [norecopa.no]

- 39. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of the challenges and solutions associated with the purification of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline. Drawing from established protocols for related quinoline derivatives, this document offers troubleshooting advice and detailed methodologies to help you achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline?

A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. A common method for preparing 2-substituted quinolines is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] Potential impurities from this type of synthesis can include:

-

Unreacted starting materials: Such as the 2-aminoaryl ketone and the α-methylene carbonyl compound.

-

Side products from self-condensation: The α-methylene carbonyl compound can undergo self-aldol condensation, leading to undesired byproducts.

-

Regioisomers: If an unsymmetrical ketone is used, condensation can occur on either side of the carbonyl group, resulting in a mixture of quinoline isomers.

-

Tars or oligomeric materials: These can form under harsh reaction conditions, such as high temperatures or strong acid/base catalysis.[2]

Q2: My purified 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline appears as an oil and won't crystallize. What should I do?

A2: It is not uncommon for highly substituted quinoline derivatives to be oils or low-melting solids that are resistant to crystallization. Here are several strategies you can employ:

-

Solvent Screening: The choice of solvent is critical. For non-polar oils, try dissolving your compound in a minimal amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-polar solvent like hexane or pentane until turbidity appears.[3] For polar oils, a mixture of a polar solvent like ethanol or acetone with water can be effective.[3]

-

Salt Formation: Since the quinoline nitrogen is basic, you can often precipitate your compound as a crystalline salt.[3] This is a robust method for both purification and obtaining a solid. Common salts include:

-

Hydrochloride salts: Dissolve the oily compound in a suitable solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent.[3]

-

Picrate salts: Picric acid can form highly crystalline salts with quinolines. The free base can then be regenerated by treatment with a base.[3]

-

-

Chromatographic Purification: If crystallization and salt formation are unsuccessful, column chromatography is the next logical step. While the purified fractions may still yield an oil upon solvent removal, it will be of significantly higher purity.[3]

Q3: I am observing streaking of my compound on the silica gel TLC plate during chromatographic purification. How can I resolve this?

A3: Streaking on a silica gel TLC plate for a basic compound like a quinoline derivative is often due to strong interactions with the acidic silica gel. To mitigate this, you can:

-

Add a modifier to the eluent: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%), into your eluent system can neutralize the acidic sites on the silica gel and lead to better spot shape.

-

Use a different stationary phase: Consider using a more inert stationary phase like alumina (neutral or basic) for your column chromatography.[2]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of your 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline.

Problem 1: Low Recovery After Column Chromatography

| Potential Cause | Solution |

| Compound is irreversibly adsorbed onto the silica gel. | This can occur with strongly basic compounds. Before committing your entire batch, perform a small-scale test column. If significant loss is observed, switch to a less acidic stationary phase like neutral or basic alumina.[2] Adding a small percentage of triethylamine to the eluent can also help. |

| Improper eluent polarity. | If the eluent is not polar enough, your compound will not move off the column. If it is too polar, it will elute too quickly with impurities. Optimize the eluent system using TLC. A good starting point for many quinoline derivatives is a gradient of hexane and ethyl acetate.[4] |

| Product is volatile. | While less common for this specific molecule, if your compound has some volatility, avoid using high vacuum for extended periods during solvent removal. Use a rotary evaporator with controlled vacuum and temperature. |

Problem 2: Product is Still Impure After Recrystallization

| Potential Cause | Solution |

| Inappropriate recrystallization solvent. | The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5] Experiment with a variety of solvents and solvent pairs. For quinoline derivatives, ethanol, ethanol/water, and dichloromethane/hexane are often good starting points.[3][6] |

| Cooling the solution too quickly. | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[6] |

| Impurities have similar solubility profiles. | If a single recrystallization is insufficient, a second recrystallization from a different solvent system may be effective. Alternatively, a preliminary purification by column chromatography to remove the bulk of the impurities followed by recrystallization is a powerful combination. |

| Presence of colored impurities. | If your crystalline product is colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[5] Be aware that charcoal can also adsorb some of your product, so use it sparingly. |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline using silica gel column chromatography.

Materials:

-

Crude 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Triethylamine (optional)

-

TLC plates (silica gel with fluorescent indicator)

-

Glass column

-

Collection tubes

Procedure:

-

TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent for separation. If the spot streaks, add 0.5% triethylamine to the eluent.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting eluent for gradient elution). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica gel to the top of the packed column.

-

Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

-

Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline by recrystallization.

Materials:

-

Crude 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline

-

Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filter paper

-

Buchner funnel and flask

Procedure:

-

Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

-

Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.[5]

-

Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[6]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven or air-dry them on a watch glass.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of a quinoline derivative like 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline.

Caption: A decision tree for the purification of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline.

References

-

Reddit. (2025). Purification of Quinoline-3,4-diones : r/Chempros. Retrieved from [Link]

-

ACS Publications. (2002). 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration | Journal of Medicinal Chemistry. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reactions of nitroarenes with allyl type sulfones lead to. Retrieved from [Link]

-

Bentham Science. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

MDPI. (2007). Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. Retrieved from [Link]

-

SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.

-

ResearchGate. (n.d.). Scheme 1: Synthesis of 3-amino-quinolin-2-ones a: benzene, reflux; b:.... Retrieved from [Link]

-

MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Retrieved from [Link]

-

Beilstein Archives. (2021). Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Retrieved from [Link]

-

PMC. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. Retrieved from [Link]

-

MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Three types of approaches to synthesize 2‐aminoquinoline scaffold. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminoquinolines 103 and 2-arylquinoline-3 carbonitriles 104. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance with 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline Analogs

Welcome to the technical resource center for our novel class of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline (CPQP) analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming experimental hurdles. Our goal is to empower you to effectively utilize these compounds, which are rationally designed to circumvent common mechanisms of drug resistance in cancer cell models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, mechanism, and application of CPQP analogs.

Question 1: What is the proposed mechanism of action for the CPQP analog series?

Answer: The CPQP scaffold was developed as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancers demonstrating resistance to standard therapies. The 3-(4-Chlorophenyl) and 2-(1-pyrrolidinyl) substitutions are critical for high-affinity binding to the ATP-binding pocket of PI3K. Furthermore, the core structure is engineered to be a poor substrate for common efflux pumps like P-glycoprotein (P-gp/MDR1), a key driver of multidrug resistance.

Question 2: My CPQP analog is not showing the expected cytotoxicity in a cancer cell line known to be PI3K-pathway dependent. What is a likely cause?

Answer: This is a common issue that can stem from several factors:

-

Suboptimal Compound Concentration: Have you performed a dose-response curve extending to a sufficiently high concentration (e.g., 10-20 µM)? The IC50 can vary significantly between cell lines.

-

Compound Stability/Solubility: Are you confident the compound is fully dissolved and stable in your culture medium? Precipitation can drastically reduce the effective concentration. See the Troubleshooting Guide 1 for detailed solubility testing.

-

Presence of Alternative Survival Pathways: The target cell line, while PI3K-dependent, may have upregulated compensatory signaling pathways (e.g., MAPK/ERK) upon treatment, mitigating the effect of PI3K inhibition. We recommend performing co-treatment experiments with inhibitors of parallel pathways.

-

Pre-existing Resistance Mechanisms: The cell line may possess an uncharacterized resistance mechanism, such as a specific mutation in the PI3K catalytic subunit or high expression of an alternative efflux pump.

Question 3: How do I prepare a stock solution of a CPQP analog and what is the best way to store it?

Answer: We recommend preparing a high-concentration stock solution (10-20 mM) in anhydrous Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing. For long-term storage, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.

Question 4: What are the essential control experiments to include when running a cell-based assay with a CPQP analog?

Answer: To ensure the scientific validity of your results, the following controls are critical:

-

Vehicle Control: Treat cells with the same final concentration of DMSO used in your highest drug concentration group. This controls for any solvent-induced effects.

-

Positive Control: Use a well-characterized, commercially available PI3K inhibitor (e.g., GDC-0941, BKM120) to confirm that the assay system is responsive to PI3K pathway inhibition.

-

Cell-Free Control: Include wells with medium and your compound (but no cells) to check for any direct interference with your assay reagent (e.g., absorbance or fluorescence of the compound itself).

Part 2: Troubleshooting Guides